molecular formula C5H7NO4 B11922057 1-(Carboxymethyl)aziridine-2-carboxylic acid

1-(Carboxymethyl)aziridine-2-carboxylic acid

Cat. No.: B11922057
M. Wt: 145.11 g/mol
InChI Key: NAMGALCMZMWRLH-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)aziridine-2-carboxylic acid is a unique compound featuring an aziridine ring, which is a three-membered heterocycle containing one nitrogen atom. This compound is of significant interest due to its high reactivity, which is attributed to the strain in the aziridine ring. The presence of carboxylic acid groups further enhances its chemical versatility, making it a valuable building block in organic synthesis and various scientific research applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These reactions include:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids, protic acids

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

Major Products: The major products formed from these reactions include various amino acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)aziridine-2-carboxylic acid primarily involves the high reactivity of the aziridine ring. The strain in the three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is exploited in its use as an alkylating agent, where it can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in proteins . This property is particularly valuable in its role as an enzyme inhibitor and anticancer agent.

Comparison with Similar Compounds

1-(Carboxymethyl)aziridine-2-carboxylic acid can be compared with other aziridine derivatives and similar compounds:

The uniqueness of this compound lies in its dual functionality, combining the reactivity of the aziridine ring with the versatility of carboxylic acid groups, making it a highly valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

1-(carboxymethyl)aziridine-2-carboxylic acid

InChI

InChI=1S/C5H7NO4/c7-4(8)2-6-1-3(6)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)

InChI Key

NAMGALCMZMWRLH-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC(=O)O)C(=O)O

Origin of Product

United States

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